Spathulenol

Catalog No.
S566776
CAS No.
6750-60-3
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spathulenol

CAS Number

6750-60-3

Product Name

Spathulenol

IUPAC Name

(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1

InChI Key

FRMCCTDTYSRUBE-BGPZULBFSA-N

SMILES

Array

Synonyms

spathulenol

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O

The exact mass of the compound Spathulenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spathulenol is a naturally occurring tricyclic sesquiterpene alcohol featuring a rigid 5,10-cycloaromadendrane skeleton and a tertiary hydroxyl group. Commercially procured at high purities (typically >98% to 99.2%), it serves as a critical analytical reference standard and bioactive scaffold in pharmacological research. Unlike crude plant extracts or variable essential oil fractions, analytical-grade Spathulenol provides absolute baseline metrics for evaluating antioxidant, immunomodulatory, and anthelmintic activities. Its defined molecular weight (220.35 g/mol) and consistent solubility profile in organic solvents (e.g., DMSO, chloroform, dichloromethane) make it a highly reproducible starting material for structure-activity relationship (SAR) studies and high-throughput screening workflows, eliminating the batch-to-batch variability inherent to botanical isolates .

Substituting pure Spathulenol with crude essential oils (e.g., from Psidium guineense or Salvia mirzayanii) or generic sesquiterpene mixtures introduces severe reproducibility issues in quantitative assays. While crude fractions may contain 60-80% Spathulenol, the presence of synergistic or antagonistic terpenes drastically skews IC50 and GI50 values, making mechanistic isolation impossible. Furthermore, substituting Spathulenol with more common bicyclic or acyclic sesquiterpenes (such as caryophyllene oxide or nerolidol) fails in targeted SAR studies because these analogs lack the rigid azulene-like tricyclic core and specific tertiary alcohol moiety that dictate Spathulenol's specific binding affinities, such as its caspase-3 independent apoptotic pathways and low-micromolar anthelmintic efficacy [1].

Anthelmintic Efficacy Benchmarking Against Standard Therapeutics

In standardized in vitro assays against Angiostrongylus cantonensis L1 larvae, isolated Spathulenol demonstrated potent anthelmintic activity that quantitatively exceeded common commercial reference drugs. Spathulenol achieved an EC50 of 7.6 µM, significantly outperforming the standard benzimidazole therapeutic Albendazole (EC50 = 15.1 µM) and showing superior potency to Pyrantel pamoate (10.4 µM) under identical conditions. This establishes pure Spathulenol as a superior positive control and a highly tractable tricyclic scaffold for early-stage antiparasitic drug discovery [1].

Evidence DimensionIn vitro anthelmintic efficacy (EC50)
Target Compound DataSpathulenol (EC50 = 7.6 µM)
Comparator Or BaselineAlbendazole (EC50 = 15.1 µM)
Quantified DifferenceSpathulenol is approximately 2-fold more potent than the standard therapeutic Albendazole.
ConditionsIn vitro assay against Angiostrongylus cantonensis L1 larvae.

Procuring Spathulenol provides a high-potency, non-benzimidazole reference standard essential for validating novel anthelmintic screening assays.

Purity-Driven Reproducibility in Immunomodulatory Assays

The use of analytical-grade Spathulenol is critical for establishing accurate baseline metrics in immunomodulatory research. Studies utilizing concentrated botanical fractions (e.g., 62% Spathulenol from Salvia mirzayanii) report an IC50 of 85.4 µg/mL for the inhibition of activated lymphocyte proliferation. However, relying on such sub-pure mixtures masks the exact stoichiometric potency of the active molecule and introduces variability from co-extracted phytochemicals. Procuring >98% pure Spathulenol eliminates this matrix interference, allowing researchers to accurately quantify its specific induction of apoptosis via caspase-3 independent pathways without confounding synergistic effects [1].

Evidence DimensionAssay reproducibility and target isolation
Target Compound Data>98% Pure Spathulenol (Enables precise stoichiometric IC50 determination)
Comparator Or Baseline62% Spathulenol botanical fraction (IC50 = 85.4 ± 11.08 µg/mL, subject to matrix interference)
Quantified DifferenceTransition from a mixed-variable fraction to a single-variable pure compound.
ConditionsLymphocyte proliferation and apoptosis induction assays.

Buyers must procure high-purity Spathulenol to ensure reproducible, publishable IC50 data free from botanical matrix effects.

Standardized Antioxidant Capacity (DPPH) for Baseline Calibration

Spathulenol is frequently utilized as a benchmark natural product in antioxidant capacity evaluations. In standardized DPPH radical scavenging assays, pure Spathulenol exhibits a quantifiable IC50 of 85.60 µg/mL. When compared to crude essential oils (e.g., EOPG) which show highly variable IC50 ranges (26.13 to 85.60 µg/mL) depending on the exact ratio of its constituents, pure Spathulenol provides a fixed, reproducible calibration point. This defined antioxidant metric is crucial for comparative pharmacology, ensuring that researchers can reliably benchmark novel synthetic derivatives against a stable natural tricyclic sesquiterpene standard.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound DataPure Spathulenol (IC50 = 85.60 µg/mL)
Comparator Or BaselineCrude Essential Oil / EOPG (Variable IC50 = 26.13 to 85.60 µg/mL)
Quantified DifferenceFixed single-value IC50 vs. a highly variable 3-fold range in crude mixtures.
ConditionsIn vitro DPPH radical scavenging assay.

Procuring the pure compound eliminates the 3-fold variability seen in crude extracts, providing a reliable baseline for antioxidant assay calibration.

Structural Specificity in Cytotoxicity and Apoptosis Pathways

Spathulenol's specific 5,10-cycloaromadendrane tricyclic structure differentiates its cytotoxic profile from simpler sesquiterpenes. It demonstrates moderate to low baseline cytotoxicity in healthy mammalian cells while maintaining an IC50 >6 µM in specific multi-drug resistant (MDR) cancer models. Unlike generic acyclic sesquiterpenes (e.g., nerolidol) which often act as non-specific membrane disruptors, Spathulenol's rigid geometry allows it to modulate specific signaling pathways, making it a highly targeted candidate for combination chemotherapy research. Substituting Spathulenol with structurally divergent sesquiterpenes compromises this targeted pathway modulation [1].

Evidence DimensionStructural mechanism of cytotoxicity
Target Compound DataSpathulenol (Tricyclic core, targeted caspase-3 independent apoptosis, IC50 >6 µM in MDR models)
Comparator Or BaselineAcyclic/Bicyclic sesquiterpenes (e.g., nerolidol, generic membrane disruption)
Quantified DifferenceTargeted pathway modulation vs. non-specific cytotoxicity.
ConditionsIn vitro multi-drug resistant (MDR) cancer cell models.

The specific tricyclic scaffold of Spathulenol is non-interchangeable for researchers conducting precise structure-activity relationship mapping in oncology.

Anthelmintic Drug Discovery Workflows

Due to its superior in vitro efficacy compared to Albendazole (EC50 = 7.6 µM vs 15.1 µM), pure Spathulenol is the ideal positive control and lead scaffold for screening assays targeting Angiostrongylus cantonensis and related nematodes[1].

Immunomodulatory Mechanism Studies

The procurement of >98% pure Spathulenol is required to accurately map caspase-3 independent apoptotic pathways in activated lymphocytes, avoiding the confounding variables present in 60-80% botanical fractions [2].

Antioxidant Assay Calibration

With a well-defined DPPH IC50 of 85.60 µg/mL, analytical-grade Spathulenol serves as a reliable, reproducible natural product benchmark for calibrating free-radical scavenging assays in comparative pharmacology .

Sesquiterpene SAR (Structure-Activity Relationship) Mapping

As a rigid tricyclic 5,10-cycloaromadendrane, Spathulenol is a critical structural node for SAR libraries, allowing medicinal chemists to compare its binding affinities against bicyclic (e.g., caryophyllene oxide) and acyclic (e.g., nerolidol) sesquiterpenes in targeted oncology models [3].

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.182715385 Da

Monoisotopic Mass

220.182715385 Da

Boiling Point

296.00 to 298.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

UNII

7XV9L96SJJ

Wikipedia

Spathulenol

Dates

Last modified: 11-20-2024

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